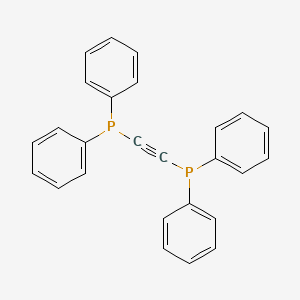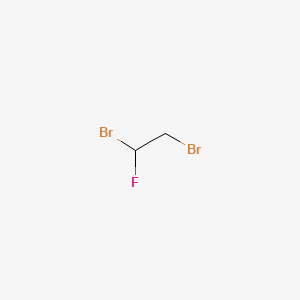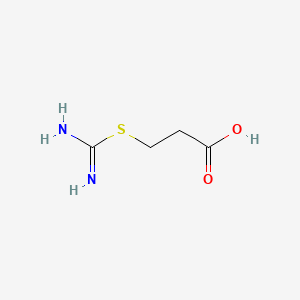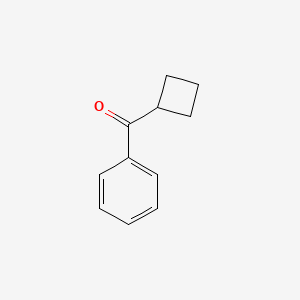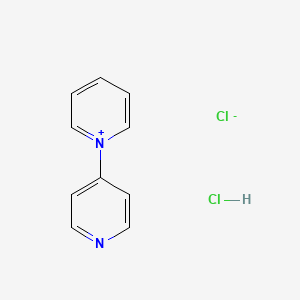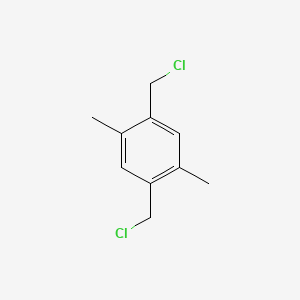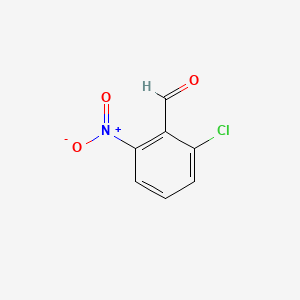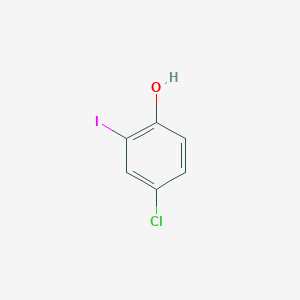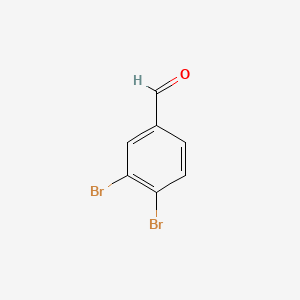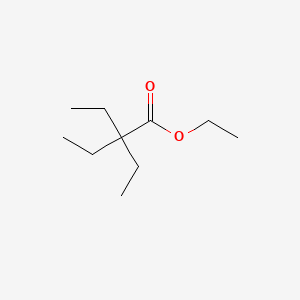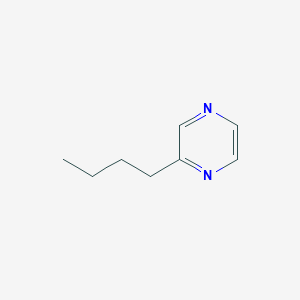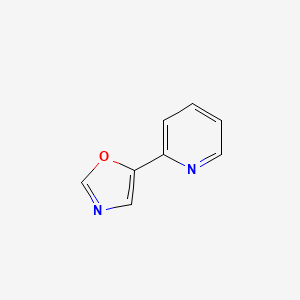
5-(2-Pyridyl)-1,3-oxazole
Übersicht
Beschreibung
“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .
Wissenschaftliche Forschungsanwendungen
1. [5+2] Cycloadditions in Natural Product Synthesis
- Summary of Application: The [5+2] cycloaddition is a powerful reaction used to create seven-membered ring systems found in complex natural products and pharmaceuticals . “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in these reactions.
- Methods of Application: The [5+2] cycloaddition involves the reaction of a five-membered ring compound with a two-atom component to form a seven-membered ring . The exact procedures and parameters would depend on the specific compounds being used.
- Results or Outcomes: The [5+2] cycloaddition has been used to synthesize complex natural products . The exact results and outcomes would depend on the specific compounds being used.
2. Catalyst for the Epoxidation of Olefins
- Summary of Application: A complex of “5-(2-Pyridyl)-1,3-oxazole” with Molybdenum (VI) has been used as a catalyst for the epoxidation of olefins .
- Methods of Application: The complex salt (H2pytz)[MoO2Cl2(pytz)] (Hpytz = 5-(2-pyridyl)tetrazole) was prepared and used as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .
- Results or Outcomes: The hybrid material was used as a catalyst for the epoxidation of cis-cyclooctene with tert-butyl hydroperoxide, achieving 100% epoxide selectivity up to 100% conversion . The catalyst could be recovered for recycling without showing structural degradation or loss of catalytic performance over consecutive reaction cycles .
3. Epoxidation of Bio-Olefins
- Summary of Application: A molybdenum (VI) complex of 5-(2-pyridyl-1-oxide)tetrazole was used as a catalyst for the epoxidation of bio-olefins .
- Methods of Application: The complex was prepared by a hydrolysis–condensation reaction of the complex [MoO2Cl2(Hpto)]∙THF . The catalyst was used for converting biobased olefins, namely fatty acid methyl esters and the terpene limonene .
- Results or Outcomes: The catalyst led predominantly to the corresponding epoxide products with yields in the range of 85–100% after 24 h at 70 °C . The catalyst was also effective for the oxidation of sulfides into sulfoxides and sulfones .
4. Coupling of 2-Pyridine Nucleophiles
- Summary of Application: 5-(2-Pyridyl)-1,3-oxazole could potentially be used in the coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
5. Site-Selective C–H Functionalization on 2-Pyridones
- Summary of Application: The compound “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in site-selective C–H functionalization on 2-pyridones .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
6. Synthesis of Azine-Containing Biaryls
- Summary of Application: “5-(2-Pyridyl)-1,3-oxazole” could potentially be used in the synthesis of azine-containing biaryls .
- Methods of Application: The exact procedures and parameters would depend on the specific compounds being used .
- Results or Outcomes: The exact results and outcomes would depend on the specific compounds being used .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,3-oxazole | |
CAS RN |
70380-73-3 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


